![molecular formula C18H21NOS B11685844 3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B11685844.png)

3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

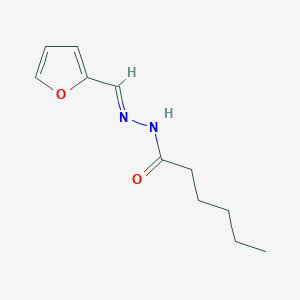

La 3-[(Z)-(3-éthyl-1,3-benzothiazol-2(3H)-ylidène)méthyl]-5,5-diméthylcyclohex-2-én-1-one est un composé organique complexe comportant un fragment benzothiazole lié à une structure cyclohexénone

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 3-[(Z)-(3-éthyl-1,3-benzothiazol-2(3H)-ylidène)méthyl]-5,5-diméthylcyclohex-2-én-1-one implique généralement la condensation du 2-aminobenzènethiol avec un aldéhyde ou une cétone appropriés, suivie d'une cyclisation. Une méthode courante comprend l'utilisation de réactions de Horner–Wadsworth–Emmons (HWE) assistées par micro-ondes pour atteindre des rendements et une sélectivité élevés .

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé exploitent souvent les principes de la chimie verte, utilisant des réactifs et des conditions écologiquement viables. Par exemple, la cyclisation de 2-aminothiophénols avec du dioxyde de carbone en présence de diéthylsilane et d'un catalyseur approprié a été rapportée pour produire des benzothiazoles efficacement .

Analyse Des Réactions Chimiques

Types de réactions

La 3-[(Z)-(3-éthyl-1,3-benzothiazol-2(3H)-ylidène)méthyl]-5,5-diméthylcyclohex-2-én-1-one subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Les réactions de substitution nucléophile sont possibles, en particulier au niveau du fragment benzothiazole.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent :

Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Catalyseurs : Palladium, cuivre et autres métaux de transition pour les réactions de couplage.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines ou des alcools.

Applications de recherche scientifique

La 3-[(Z)-(3-éthyl-1,3-benzothiazol-2(3H)-ylidène)méthyl]-5,5-diméthylcyclohex-2-én-1-one a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme brique élémentaire pour la synthèse de molécules plus complexes.

Médecine : Exploré pour ses effets thérapeutiques potentiels, en particulier dans les maladies neurodégénératives.

Industrie : Utilisé dans le développement de diodes électroluminescentes organiques (OLED) et d'autres matériaux électroniques.

Mécanisme d'action

Le mécanisme d'action de la 3-[(Z)-(3-éthyl-1,3-benzothiazol-2(3H)-ylidène)méthyl]-5,5-diméthylcyclohex-2-én-1-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, elle peut inhiber certaines enzymes ou interagir avec des récepteurs cellulaires, conduisant à ses effets biologiques observés. Les voies exactes peuvent varier en fonction de l'application et du contexte spécifiques.

Applications De Recherche Scientifique

3-{[(2Z)-3-ETHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]METHYL}-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE has been extensively studied for its applications in:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.

Medicine: Explored for its potential therapeutic effects, including antioxidant and antibacterial activities.

Industry: Utilized in the development of new materials and nanotechnology applications.

Mécanisme D'action

The mechanism of action of 3-{[(2Z)-3-ETHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]METHYL}-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as lipoxygenase and tyrosinase, thereby modulating oxidative stress and melanin production . The presence of the benzothiazole ring allows it to interact with various biological molecules, leading to its diverse biological activities.

Comparaison Avec Des Composés Similaires

Composés similaires

Dérivés de benzothiazole : Des composés comme le 2-aminobenzothiazole et le 2-mercaptobenzothiazole partagent des similitudes structurelles et sont utilisés dans des applications similaires.

Dérivés de cyclohexénone : Des composés tels que la 2-cyclohexén-1-one et ses dérivés sont également comparables en termes de réactivité chimique et d'applications.

Unicité

Ce qui distingue la 3-[(Z)-(3-éthyl-1,3-benzothiazol-2(3H)-ylidène)méthyl]-5,5-diméthylcyclohex-2-én-1-one est sa combinaison unique d'un fragment benzothiazole avec une structure cyclohexénone, qui confère des propriétés chimiques et biologiques distinctes. Cette combinaison permet un éventail plus large d'applications et de réactivité par rapport à ses composants individuels.

Propriétés

Formule moléculaire |

C18H21NOS |

|---|---|

Poids moléculaire |

299.4 g/mol |

Nom IUPAC |

3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-one |

InChI |

InChI=1S/C18H21NOS/c1-4-19-15-7-5-6-8-16(15)21-17(19)10-13-9-14(20)12-18(2,3)11-13/h5-10H,4,11-12H2,1-3H3/b17-10- |

Clé InChI |

XEXFIPADMPTMPZ-YVLHZVERSA-N |

SMILES isomérique |

CCN\1C2=CC=CC=C2S/C1=C\C3=CC(=O)CC(C3)(C)C |

SMILES canonique |

CCN1C2=CC=CC=C2SC1=CC3=CC(=O)CC(C3)(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-1-(3-Methylphenyl)-5-({4-[2-(4-nitrophenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11685761.png)

![3H-naphtho[1,2-d]imidazol-2-ylmethyl 4-nitrobenzoate](/img/structure/B11685773.png)

![N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11685774.png)

![4-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-N-(4-methylphenyl)-4-oxobutanamide](/img/structure/B11685812.png)

![2-(2,3-dimethylphenoxy)-N'-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11685822.png)

![2-[4-(3-methylphenoxy)phenyl]-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B11685829.png)

![(5Z)-5-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11685834.png)

![(2Z,5Z)-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-3-methyl-2-[(2-methyl-1,3-benzothiazol-5-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B11685841.png)

![N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B11685843.png)

![(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(2,5-dimethylphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11685851.png)

![N-[3-chloro-4-(morpholin-4-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide](/img/structure/B11685854.png)

![methyl 4-[(3E)-3-(4-nitrobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11685862.png)